molecular formula C20H23N3O B4190056 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No. B4190056
M. Wt: 321.4 g/mol
InChI Key: KAUOMBUKUKRRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide, also known as BZI-1, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide exerts its effects through the modulation of various biological pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which is a key step in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide is its ability to modulate multiple biological pathways, making it a potential candidate for the treatment of various diseases. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to have low toxicity, making it a safer alternative to other drugs. However, one of the limitations of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide. One area of research is the development of more efficient synthesis methods that can yield higher purity compounds. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide and its effects on various biological pathways. Another area of research is the development of more effective drug delivery systems that can enhance the solubility and bioavailability of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide in humans.

Scientific Research Applications

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its role in cancer therapy. Studies have shown that N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide has been found to be effective in reducing inflammation and oxidative stress, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-4-14-23-18-13-9-8-12-17(18)22-19(23)15(2)21-20(24)16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUOMBUKUKRRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-Butyl-1H-1,3-benzodiazol-2-YL)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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